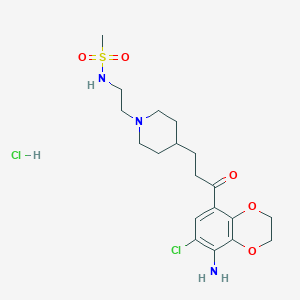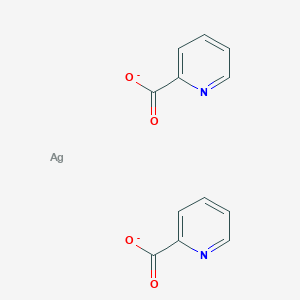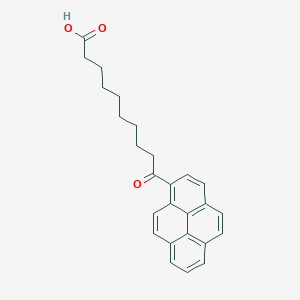
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide, also known as benzylbarbituric acid, is a synthetic compound that belongs to the class of barbiturates. It has been widely used in scientific research due to its unique chemical and pharmacological properties.
作用機序
The mechanism of action of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide is based on its ability to enhance the activity of the GABAergic system. Specifically, it binds to the GABA-A receptor, which results in an increase in the opening of the chloride ion channel and a subsequent hyperpolarization of the neuron. This leads to an overall decrease in neuronal excitability, which is responsible for the sedative and hypnotic effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide.
Biochemical and Physiological Effects:
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is an excitatory neurotransmitter, and increase the release of GABA, which is an inhibitory neurotransmitter. Additionally, it has been shown to decrease the activity of the NMDA receptor, which is involved in learning and memory processes. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been shown to decrease the activity of the voltage-gated calcium channels, which are involved in the release of neurotransmitters.
実験室実験の利点と制限
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily confirmed. Additionally, it has a high potency and a long duration of action, which makes it useful for studying the effects of barbiturates on the central nervous system. However, it also has some limitations. It has a narrow therapeutic window, which means that it can easily cause overdose and toxicity. Furthermore, it has a high potential for abuse, which limits its use in clinical settings.
将来の方向性
There are several future directions for the study of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide. One direction is to investigate its effects on different types of GABA-A receptors, which could lead to the development of more selective barbiturates. Another direction is to investigate its effects on different types of ion channels, which could lead to the development of new drugs for the treatment of neurological disorders. Additionally, more research is needed to understand the long-term effects of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide on the brain and the body, which could inform the development of safer and more effective barbiturates.
合成法
The synthesis of N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide involves the reaction of benzylamine with diethyl malonate, followed by cyclization with triethyl orthoformate and ammonium acetate. The resulting product is then treated with hydrochloric acid to obtain the final product. The yield of this synthesis method is relatively high, and the purity of the product can be easily confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been widely used in scientific research as a tool to study the central nervous system. It has been shown to exhibit sedative, hypnotic, and anticonvulsant effects in animal models. Additionally, it has been used to investigate the effects of barbiturates on the GABAergic system, which is a major inhibitory neurotransmitter in the brain. Furthermore, N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide has been used to study the pharmacokinetics and pharmacodynamics of barbiturates, which are important for the development of new drugs.
特性
CAS番号 |
13156-36-0 |
|---|---|
製品名 |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
分子式 |
C12H11N3O3 |
分子量 |
245.23 g/mol |
IUPAC名 |
N-benzyl-2,4-dioxo-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C12H11N3O3/c16-10-6-9(14-12(18)15-10)11(17)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,13,17)(H2,14,15,16,18) |
InChIキー |
CNTBZFDQZYUJID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC(=O)N2 |
同義語 |
4-PyriMidinecarboxaMide, 1,2,3,6-tetrahydro-2,6-dioxo-N-(phenylMethyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B190105.png)



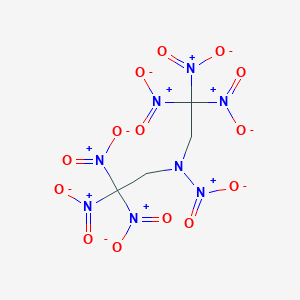
![Indeno[2,1-a]indene-5,10-dione](/img/structure/B190121.png)

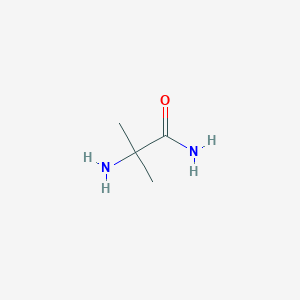
![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
